molecular formula C23H28N4O3 B6499177 N-[(1-benzylpiperidin-4-yl)methyl]-N'-(4-acetamidophenyl)ethanediamide CAS No. 953250-10-7

N-[(1-benzylpiperidin-4-yl)methyl]-N'-(4-acetamidophenyl)ethanediamide

Cat. No.: B6499177
CAS No.: 953250-10-7
M. Wt: 408.5 g/mol
InChI Key: QIBABYAGAFHXBI-UHFFFAOYSA-N
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Description

N-[(1-benzylpiperidin-4-yl)methyl]-N’-(4-acetamidophenyl)ethanediamide is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a benzylpiperidine moiety and an acetamidophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]-N’-(4-acetamidophenyl)ethanediamide typically involves multiple steps. One common method starts with the preparation of 1-benzyl-4-piperidone, which is then subjected to a series of reactions to introduce the ethanediamide and acetamidophenyl groups. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzylpiperidin-4-yl)methyl]-N’-(4-acetamidophenyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the benzyl and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

N-[(1-benzylpiperidin-4-yl)methyl]-N’-(4-acetamidophenyl)ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]-N’-(4-acetamidophenyl)ethanediamide involves its interaction with specific molecular targets. It is believed to act on certain receptors or enzymes, modulating their activity. The exact pathways and targets are still under investigation, but it is thought to influence neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-benzylpiperidin-4-yl)methyl]-N’-(4-acetamidophenyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-(4-acetamidophenyl)-N-[(1-benzylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3/c1-17(28)25-20-7-9-21(10-8-20)26-23(30)22(29)24-15-18-11-13-27(14-12-18)16-19-5-3-2-4-6-19/h2-10,18H,11-16H2,1H3,(H,24,29)(H,25,28)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBABYAGAFHXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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